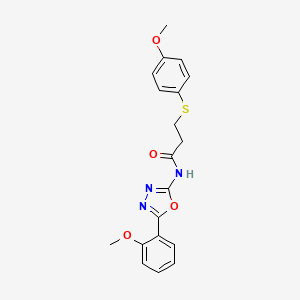
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a compound that belongs to the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 304.36 g/mol
The oxadiazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
Biological Activity Overview
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a wide range of biological activities including:
- Anticancer Activity : Many studies have shown that oxadiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms.
- Antimicrobial Properties : Some compounds within this class have demonstrated effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation in various models.
The anticancer activity of this compound may involve:
- Apoptosis Induction : Studies show that compounds containing the oxadiazole moiety can induce apoptosis in cancer cell lines such as MCF-7 and HeLa by activating caspase pathways and increasing p53 expression levels .
- Cell Cycle Arrest : Flow cytometry analyses have indicated that some oxadiazole derivatives cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating .
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and chromatin remodeling .
Case Studies
A detailed examination of related compounds has provided insights into their anticancer potential:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction |
| 5b | HeLa | 2.41 | Cell cycle arrest |
| 5c | PANC-1 | 0.75 | Enzyme inhibition |
These findings suggest that modifications to the oxadiazole structure can enhance biological activity and selectivity towards cancer cells .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound needs further exploration. Early studies indicate a favorable absorption profile with moderate toxicity levels in non-cancerous cells at therapeutic doses. However, comprehensive toxicity assessments are essential for clinical applications.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide. The oxadiazole moiety is known for its ability to interact with biological targets involved in cancer progression.
Case Study: Anticancer Efficacy
In a study published in the ACS Omega, derivatives of oxadiazole were synthesized and evaluated for their anticancer activity against various cancer cell lines. For instance, a related compound demonstrated significant growth inhibition percentages (PGIs) against several cell lines including SNB-19 and OVCAR-8 with PGIs of 86.61% and 85.26%, respectively . This suggests that the oxadiazole structure may enhance the anticancer efficacy of compounds through mechanisms that warrant further investigation.
Pharmacological Studies
Pharmacological studies have indicated that compounds with the oxadiazole structure can also exhibit anti-diabetic properties. In vivo studies using genetically modified models have shown that certain derivatives significantly reduced glucose levels, indicating potential use in diabetes management .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole ring and the propanamide side chain have been shown to influence biological activity. For instance, modifications that enhance lipophilicity or alter electronic properties can lead to improved binding affinities for target proteins involved in disease pathways .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that incorporate starting materials such as 2-methoxyphenol and thioether derivatives. Characterization techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
特性
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-24-13-7-9-14(10-8-13)27-12-11-17(23)20-19-22-21-18(26-19)15-5-3-4-6-16(15)25-2/h3-10H,11-12H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXSURMODIFNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













